An In-depth Technical Guide to the Solubility Profile of 5-fluoro-1H-pyrazole-3-carboxylic acid in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of 5-fluoro-1H-pyrazole-3-carboxylic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-fluoro-1H-pyrazole-3-carboxylic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in various organic solvents, offering a framework for experimental determination and interpretation.
Introduction: The Critical Role of Solubility in Drug Discovery
5-Fluoro-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a scaffold in the synthesis of novel therapeutic agents. Its molecular structure, featuring a pyrazole ring, a carboxylic acid group, and a fluorine atom, imparts unique physicochemical properties that are highly valuable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further chemical modifications.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to unpredictable in vitro results and hinder in vivo absorption, ultimately causing promising drug candidates to fail.[1][2] Therefore, a thorough understanding of the solubility profile of key intermediates like 5-fluoro-1H-pyrazole-3-carboxylic acid in various organic solvents is paramount during early-stage drug discovery and process development.[3] This guide will explore the expected solubility of this compound and provide a robust methodology for its experimental determination.
Physicochemical Properties of 5-fluoro-1H-pyrazole-3-carboxylic acid
Understanding the inherent properties of a molecule is fundamental to predicting its solubility behavior. The principle of "like dissolves like" governs solubility, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[4][5]
Table 1: Key Physicochemical Properties of 5-fluoro-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₄H₃FN₂O₂ | |
| Molecular Weight | 130.08 g/mol | [6] |
| LogP | 0.352 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| State | Solid | [6] |
The presence of both hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and acceptors (the carbonyl oxygen, the pyrazole nitrogens, and the fluorine atom) suggests that hydrogen bonding will play a significant role in its solubility.[4][5] The positive LogP value indicates a slight preference for a more lipophilic environment over a hydrophilic one.
Predicted Solubility in Common Organic Solvents
Based on the general principles of solubility for carboxylic acids and the specific functional groups present in 5-fluoro-1H-pyrazole-3-carboxylic acid, a qualitative solubility profile can be predicted. Carboxylic acids are generally soluble in less polar organic solvents.[5]
Table 2: Predicted Qualitative Solubility of 5-fluoro-1H-pyrazole-3-carboxylic acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and pyrazole moieties.[4][5] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond acceptors that can interact with the solute's hydrogen bond donors. |
| Aprotic, Moderately Polar | Acetone, Ethyl Acetate | Moderate | Carbonyl groups can act as hydrogen bond acceptors, but overall polarity is lower than DMSO or DMF.[7][8] |
| Aprotic, Non-Polar | Toluene, Hexane | Low | Lack of polarity and hydrogen bonding capabilities leads to poor interaction with the polar functional groups of the solute.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in weak hydrogen bonding and dipole-dipole interactions.[5] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain quantitative solubility data, the shake-flask method is the gold standard and most reliable technique for determining thermodynamic solubility.[9] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the supernatant.[10]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-fluoro-1H-pyrazole-3-carboxylic acid to a series of vials, each containing a precise volume (e.g., 1-5 mL) of the selected organic solvents. The presence of undissolved solid is essential.[10]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
To completely remove any remaining solid, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm).[2]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Prepare a calibration curve using standard solutions of 5-fluoro-1H-pyrazole-3-carboxylic acid of known concentrations to accurately determine the concentration in the test samples.[1][2]
-
-
Data Reporting:
-
Calculate the solubility as the mean of replicate determinations and express the results in units such as mg/mL or mmol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of 5-fluoro-1H-pyrazole-3-carboxylic acid in a given organic solvent is a complex interplay of several factors.
Caption: Interacting factors governing the solubility of the target compound.
-
Solute-Solvent Interactions: As previously discussed, the ability of the solvent to form hydrogen bonds with the carboxylic acid and pyrazole groups is a primary driver of solubility.[4] Solvents with high polarity and hydrogen bonding capacity will more effectively overcome the crystal lattice energy of the solid solute.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together must be overcome for dissolution to occur. Polymorphism, or the existence of different crystal forms, can significantly impact solubility. It is crucial to characterize the solid form used in solubility studies.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[7][8] This is an important consideration for non-anhydrous solvent systems.
Conclusion and Future Perspectives
This guide has provided a foundational understanding of the solubility profile of 5-fluoro-1H-pyrazole-3-carboxylic acid in organic solvents. While theoretical predictions offer valuable initial guidance, rigorous experimental determination using standardized methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This data is crucial for informed decision-making in process chemistry, formulation development, and the overall advancement of drug discovery projects that utilize this versatile building block. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for this compound in a wide array of pharmaceutically relevant solvents at various temperatures.
References
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Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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